(Z)-ethyl 2-((2-(benzo[d][1,3]dioxol-5-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate
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Overview
Description
(Z)-ethyl 2-((2-(benzo[d][1,3]dioxol-5-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a benzo[d][1,3]dioxole moiety, a benzofuran ring, and an ethyl acetate group, which contribute to its distinct chemical properties and reactivity.
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with various cellular targets, influencing a range of biological processes .
Mode of Action
It’s known that similar compounds can induce changes in cellular processes, such as apoptosis and cell cycle arrest
Biochemical Pathways
Similar compounds have been shown to influence various cellular pathways, leading to changes in cell behavior .
Result of Action
Similar compounds have been shown to induce apoptosis and cause cell cycle arrest . These effects could potentially be exploited for therapeutic purposes, such as in the treatment of cancer.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-ethyl 2-((2-(benzo[d][1,3]dioxol-5-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate typically involves a multi-step process. One common method is the Schiff base reaction, where an aldehyde reacts with an aromatic primary amine to form the desired compound . The reaction conditions often include the use of solvents such as ethanol or methanol, and the process may be catalyzed by acids or bases to enhance the reaction rate and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and high yield. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
(Z)-ethyl 2-((2-(benzo[d][1,3]dioxol-5-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate can undergo various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., acids or bases) to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .
Scientific Research Applications
Chemistry
In chemistry, (Z)-ethyl 2-((2-(benzo[d][1,3]dioxol-5-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate is studied for its nonlinear optical properties, making it a potential candidate for applications in molecular electronics and photonics .
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule with applications in drug discovery and development .
Medicine
In medicine, the compound’s unique structure and reactivity make it a subject of interest for developing new therapeutic agents .
Industry
In the industrial sector, the compound’s properties are explored for use in the development of advanced materials and chemical sensors .
Comparison with Similar Compounds
Similar Compounds
- (E)-2-(benzo[d][1,3]dioxol-5-ylmethylene)hydrazinecarboxamide
- (E)-N′-(benzo[d][1,3]dioxol-5-ylmethylene)-4-methoxybezohydrazide
Uniqueness
What sets (Z)-ethyl 2-((2-(benzo[d][1,3]dioxol-5-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate apart from similar compounds is its unique combination of the benzo[d][1,3]dioxole moiety and the benzofuran ring, which confer distinct chemical properties and reactivity . This uniqueness makes it a valuable compound for various scientific and industrial applications .
Properties
IUPAC Name |
ethyl 2-[[(2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-3-oxo-1-benzofuran-6-yl]oxy]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16O7/c1-2-23-19(21)10-24-13-4-5-14-16(9-13)27-18(20(14)22)8-12-3-6-15-17(7-12)26-11-25-15/h3-9H,2,10-11H2,1H3/b18-8- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWRMHUJZEPRKRE-LSCVHKIXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CC2=C(C=C1)C(=O)C(=CC3=CC4=C(C=C3)OCO4)O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)COC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC4=C(C=C3)OCO4)/O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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